2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and a 5-phenyl-1,3,4-thiadiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a palladium catalyst.
Formation of the benzamide core: The final step involves the reaction of the 1,3,4-thiadiazole derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The thiadiazole ring can be oxidized or reduced to form different derivatives.
Coupling reactions: The phenyl group can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different thiadiazole derivatives.
Scientific Research Applications
2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The thiadiazole ring can interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the thiadiazole ring and phenyl group, resulting in different chemical and biological properties.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the fluorine atoms, which can affect its binding affinity and stability.
2,6-difluoro-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the phenyl group, which can influence its overall activity and applications.
Uniqueness
2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its fluorinated benzamide core and the 5-phenyl-1,3,4-thiadiazole group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-difluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3OS/c16-10-7-4-8-11(17)12(10)13(21)18-15-20-19-14(22-15)9-5-2-1-3-6-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKTWEAMCAIDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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